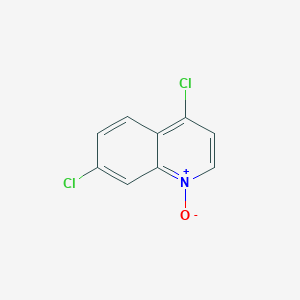

4,7-Dichloroquinoline 1-oxide

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4,7-dichloro-1-oxidoquinolin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-6-1-2-7-8(11)3-4-12(13)9(7)5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGJNAHFEWJQKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C[N+](=C2C=C1Cl)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70299585 | |

| Record name | 4,7-dichloroquinoline 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1077-74-3 | |

| Record name | 1077-74-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7-dichloroquinoline 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4,7-Dichloroquinoline 1-oxide from 4,7-dichloroquinoline

A Technical Guide to the Synthesis of 4,7-Dichloroquinoline 1-Oxide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a critical intermediate in the development of quinoline-based pharmaceuticals. The document details the prevalent and efficient N-oxidation of 4,7-dichloroquinoline, with a primary focus on the use of meta-chloroperoxybenzoic acid (m-CPBA). We will explore the mechanistic principles governing this transformation, provide a field-proven, step-by-step experimental protocol, and discuss critical safety considerations for the reagents involved. The aim is to equip researchers with the necessary expertise to perform this synthesis reliably and safely, facilitating the advancement of drug discovery programs.

Introduction: The Strategic Importance of this compound

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably antimalarial drugs like chloroquine and hydroxychloroquine.[1][2] 4,7-dichloroquinoline serves as a fundamental building block for these and other biologically active molecules.[1]

The transformation of 4,7-dichloroquinoline to its corresponding 1-oxide (or N-oxide) is a key strategic step in the synthesis of more complex derivatives. The N-oxide functionality alters the electronic properties of the quinoline ring, activating it for subsequent functionalization, particularly at the C2 and C4 positions.[3][4] This makes this compound a highly valuable intermediate for creating diverse molecular libraries aimed at discovering new therapeutic agents.[3][5]

Mechanistic Underpinnings of Quinoline N-Oxidation

The conversion of a tertiary nitrogen within an aromatic ring, such as the one in quinoline, to an N-oxide is a classic example of an oxidation reaction. The process relies on the nucleophilic character of the nitrogen atom and the availability of an electrophilic oxygen donor.

2.1 The Nucleophilic Nitrogen of Quinoline The nitrogen atom in the quinoline ring possesses a lone pair of electrons, rendering it nucleophilic. This lone pair is available to attack an electrophilic oxygen atom.

2.2 The Electrophilic Oxygen Donor: Peroxy Acids Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are highly effective reagents for this transformation.[6] The peroxide bond (-O-O-) in m-CPBA is weak and polarized, making one of the oxygen atoms highly electrophilic and susceptible to nucleophilic attack.

The reaction mechanism involves the nucleophilic attack of the quinoline nitrogen on the terminal oxygen of the peroxy acid. This is a concerted process where the O-O bond is cleaved, and a proton is transferred, resulting in the formation of the N-oxide and the corresponding carboxylic acid byproduct, in this case, meta-chlorobenzoic acid.[7]

Caption: Mechanism of quinoline N-oxidation by m-CPBA.

Preferred Synthetic Pathway: Oxidation with m-CPBA

While other oxidation systems, such as hydrogen peroxide in acetic acid, can also yield the desired N-oxide[3], the m-CPBA method is widely employed due to its reliability, mild reaction conditions, and generally high yields.[3][5]

3.1 Rationale for Selecting m-CPBA

-

High Selectivity: m-CPBA is selective for the N-oxidation of the quinoline nitrogen without significant side reactions on the chlorinated aromatic ring under controlled conditions.

-

Mild Conditions: The reaction proceeds efficiently at room temperature, minimizing the risk of thermal decomposition of the starting material or product.[3][5]

-

Predictable Stoichiometry: The reaction is typically clean, with a slight excess of m-CPBA (around 1.2 equivalents) being sufficient to drive the reaction to completion.[3][5]

3.2 Critical Process Parameters The success of the synthesis hinges on the careful control of several key parameters.

| Parameter | Recommended Value | Rationale & Field Insights |

| Solvent | Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂) | These solvents effectively dissolve the starting material and are relatively inert to the oxidizing agent. Chloroform is a common choice.[3] |

| Stoichiometry | 1.2 equivalents of m-CPBA | A slight excess ensures complete consumption of the starting material. Using a large excess can complicate purification. |

| Temperature | Room Temperature (~20-25 °C) | Provides a controlled reaction rate without requiring heating or cooling, simplifying the setup.[3] |

| Reaction Time | ~5 hours | Reaction progress should be monitored by Thin-Layer Chromatography (TLC) to confirm the disappearance of the starting material.[3][5] |

| Work-up | Neutralization with aq. NaHCO₃ | Essential for quenching any unreacted m-CPBA and removing the acidic m-chlorobenzoic acid byproduct.[3] |

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-oxidation of 4,7-dichloroquinoline.[3][5]

4.1 Materials and Reagents

-

4,7-Dichloroquinoline (Starting Material)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~70-77% purity)

-

Chloroform (CHCl₃), analytical grade

-

Ethyl Acetate, analytical grade

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

4.2 Equipment Setup

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

TLC plates (silica gel) and developing chamber

4.3 Step-by-Step Synthesis Procedure

-

Dissolution: In a round-bottom flask, dissolve 4,7-dichloroquinoline (1.0 mmol, 198 mg) in chloroform (2.5 mL). Stir the mixture for 5 minutes at room temperature until all solid has dissolved.

-

Reagent Addition: Gradually add m-CPBA (1.2 mmol, ~295 mg of 70% grade) to the stirred solution. The addition should be done in portions over several minutes.

-

Reaction: Allow the mixture to stir at room temperature for 5 hours.

-

Monitoring: Monitor the reaction's progress using TLC (e.g., with a mobile phase of ethyl acetate/hexanes) to confirm the consumption of the 4,7-dichloroquinoline starting material.

-

Quenching & Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Carefully add a saturated solution of sodium bicarbonate to neutralize the mixture. Extract the aqueous phase with ethyl acetate (3 x 20 mL).[3]

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate.[3] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude this compound.

-

Purification (if necessary): The crude product is often of sufficient purity for subsequent steps. If further purification is required, recrystallization or column chromatography can be employed. The oxidation typically results in a high yield, often around 81-87%.[3]

Sources

- 1. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 2. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. preprints.org [preprints.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4,7-Dichloroquinoline 1-oxide

Authored for: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a comprehensive scientific overview of 4,7-dichloroquinoline 1-oxide, a key heterocyclic intermediate. Moving beyond a simple data sheet, this guide elucidates the synthesis, structural characteristics, reactivity, and physicochemical properties of the molecule. The content is structured to deliver not just data, but also the underlying scientific rationale, empowering researchers to effectively utilize this compound in synthetic and drug discovery workflows.

Section 1: Introduction and Strategic Importance

This compound is the N-oxidized derivative of 4,7-dichloroquinoline, a foundational scaffold in medicinal chemistry.[1][2] The parent compound, 4,7-dichloroquinoline, is a crucial intermediate for the synthesis of several aminoquinoline antimalarial drugs, including chloroquine, hydroxychloroquine, and amodiaquine.[1][3][4] The introduction of the N-oxide functionality dramatically alters the electronic properties of the quinoline ring system. This modification serves as a powerful synthetic handle, activating the molecule for regioselective functionalization that is otherwise difficult to achieve.[5] Specifically, the N-oxide group acts as an internal directing group, facilitating substitutions at the C-2 and C-8 positions, thereby opening new avenues for creating diverse molecular libraries for drug screening and development.[5]

Chemical Structure

The structure of this compound is characterized by the quinoline bicyclic system with chlorine substituents at positions 4 and 7, and an oxygen atom coordinated to the ring nitrogen.

Caption: Chemical structure of this compound.

Section 2: Synthesis and Mechanistic Rationale

The primary route to this compound is through the direct oxidation of the nitrogen atom in the parent 4,7-dichloroquinoline. This transformation is a cornerstone reaction for activating the quinoline scaffold.

Principle of N-Oxidation

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it nucleophilic and susceptible to oxidation. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are highly effective reagents for this purpose. The mechanism involves the attack of the nitrogen's lone pair on the electrophilic outer oxygen of the peroxy acid, leading to the formation of the N-O bond and the release of a carboxylic acid byproduct. This N-oxidation increases the electron density at the C-2 and C-4 positions of the quinoline ring, making them more susceptible to nucleophilic attack, while also providing a directing group for metal-catalyzed C-H activation reactions.[5]

Detailed Experimental Protocol: Synthesis via m-CPBA Oxidation

This protocol is adapted from established literature procedures and provides a reliable method for laboratory-scale synthesis.[5]

Objective: To synthesize this compound from 4,7-dichloroquinoline.

Materials:

-

4,7-dichloroquinoline (1.0 mmol, 198.05 mg)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 mmol)

-

Chloroform (CHCl₃, 2.5 mL)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

10 mL round-bottom flask, magnetic stirrer, and stir bar

Procedure:

-

Dissolution: In a 10 mL flask, dissolve 4,7-dichloroquinoline (197 mg, 1 mmol) in chloroform (2.5 mL) and stir for 5 minutes at room temperature until fully dissolved.

-

Oxidation: Gradually add m-CPBA (approx. 225 mg, 1.2 mmol, accounting for purity) to the solution. Causality Note: Gradual addition is crucial to control the exothermic nature of the reaction and prevent potential side reactions.

-

Reaction Monitoring: Allow the mixture to stir at room temperature for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Neutralization: Once complete, neutralize the reaction mixture by carefully adding a saturated NaHCO₃ solution to quench the excess m-CPBA and the m-chlorobenzoic acid byproduct.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic phase with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous Na₂SO₄. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purification (if necessary): The resulting solid can be further purified by recrystallization or column chromatography to obtain pure this compound. An 81% yield has been reported for this method.[5]

Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Section 3: Physicochemical Properties and Characterization

The physicochemical properties of this compound are fundamental to its handling, reactivity, and application in further synthetic steps.

Summary of Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 4,7-dichloro-1-oxidoquinolin-1-ium | [6] |

| CAS Number | 1077-74-3 | [6] |

| Molecular Formula | C₉H₅Cl₂NO | [6] |

| Molecular Weight | 214.04 g/mol | [6] |

| Appearance | White to yellow/brown crystalline solid | [7][8][9] |

| Melting Point | 81-83 °C (for parent compound) | [10] |

| Solubility | Soluble in chloroform; poorly soluble in water | [11]* |

| XLogP3 | 1.8 | [6] |

| Topological Polar Surface Area | 25.5 Ų | [6] |

*Note: Experimental data for the N-oxide is scarce; properties are inferred from the parent compound, 4,7-dichloroquinoline, and are expected to be similar.

Detailed Analysis

-

Appearance: The parent compound, 4,7-dichloroquinoline, is described as a white to pale brown powder or a light yellow crystalline solid.[9] The N-oxide derivative is expected to have a similar appearance.

-

Solubility Profile: Like its precursor, this compound is anticipated to have low solubility in water but good solubility in chlorinated organic solvents such as chloroform and dichloromethane, and moderate solubility in polar organic solvents like ethyl acetate.[11] This profile is typical for planar, aromatic heterocyclic compounds.

-

LogP: The computed XLogP3 value of 1.8 indicates a moderate level of lipophilicity.[6] This is lower than the parent compound's XLogP3 of 3.6, which is expected as the N-oxide group introduces polarity, increasing its hydrophilicity.[12]

Section 4: Spectroscopic Profile

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The introduction of the N-oxide group deshields the protons on the quinoline ring, particularly those in proximity to the nitrogen atom (H2 and H8). A downfield shift for these protons is expected compared to the spectrum of 4,7-dichloroquinoline. For the parent compound, ¹H-NMR (CDCl₃) signals are observed at δ 8.78 (d, J = 4.8 Hz, 1H), 8.15 (d, J = 9.2 Hz, 1H), 8.11 (d, J = 2.4 Hz, 1H), 7.59 (dd, J = 9.2, 2.4 Hz, 1H), and 7.48 (d, J = 4.8 Hz, 1H).[4][13]

-

¹³C NMR: Similarly, the carbon atoms adjacent to the nitrogen (C2 and C8a) will experience a significant downfield shift upon N-oxidation.

-

-

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of this compound would be a strong absorption band corresponding to the N-O stretching vibration, typically found in the 1200-1350 cm⁻¹ region for aromatic N-oxides.

-

Mass Spectrometry (MS):

-

Molecular Ion Peak: High-resolution mass spectrometry (ESI-MS) should show a molecular ion [M+H]⁺ corresponding to the calculated exact mass of 212.9748.[6]

-

Isotopic Pattern: The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion cluster, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1, which is a definitive indicator of a dichloro-substituted compound.

-

Section 5: Reactivity and Synthetic Utility

The primary value of this compound in research and development lies in its enhanced and altered reactivity compared to its non-oxidized precursor.

The N-Oxide as an Activating and Directing Group

The N-oxide functionality acts as a potent activating group for nucleophilic substitution and a directing group for C-H functionalization. This dual role is pivotal for late-stage diversification of the quinoline scaffold.[5] It enables the synthesis of C-2 and C-8 functionalized quinolines under mild conditions, a transformation that is challenging with 4,7-dichloroquinoline itself.[5]

Key Reactions: Metal-Free Deoxygenative C-2 Amidation

A prime example of its utility is the metal-free deoxygenative amidation at the C-2 position.[5] In this reaction, the N-oxide reacts with nitriles in the presence of a strong acid promoter (e.g., H₂SO₄) to install an amide group at the C-2 position. This reaction proceeds through a[14][14]-sigmatropic rearrangement, followed by deoxygenation, offering an efficient route to N-acylated 2-aminoquinolines, which are valuable pharmacophores.[5]

Caption: Reaction pathway for C-2 amidation of this compound.

Section 6: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions should be based on the known hazards of the parent compound, 4,7-dichloroquinoline.

-

Hazard Identification: 4,7-dichloroquinoline is classified as causing skin and serious eye irritation.[8][15] It may also cause respiratory irritation.[16][17]

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[16][17]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[16][17] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

-

Section 7: References

-

Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]

-

4,7-dichloroquinoline - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

4,7-Dichloroquinoline - Wikipedia. Wikipedia. [Link]

-

This compound | C9H5Cl2NO | CID 280096 - PubChem. PubChem. [Link]

-

4,7-Dichloroquinoline - Solubility of Things. Solubility of Things. [Link]

-

4,7-Dichloroquinoline - PMC - NIH. National Institutes of Health. [Link]

-

Synthesis of 4,7-Dichloroquinoline | PDF | Filtration | Water - Scribd. Scribd. [Link]

-

4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem. PubChem. [Link]

-

CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents. Google Patents.

-

(a) Ultrasonic reaction of 4,7-dichloroquinoline (1) with thiosemicarbazide (2) - ResearchGate. ResearchGate. [Link]

-

Exploring the Chemical Properties and Synthesis of 4,7-Dichloroquinoline (CAS 86-98-6). Tejahnout. [Link]

-

Quinoline, 4,7-dichloro- - the NIST WebBook. NIST. [Link]

-

(a) 4,7-Dichloroquinoline design inspired by the natural molecule,... - ResearchGate. ResearchGate. [Link]

-

(PDF) 4,7-Dichloroquinoline - ResearchGate. ResearchGate. [Link]

-

Supporting Information For - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

4,7-Dichloroquinoline: A Versatile Building Block for Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Quinoline, 4,7-dichloro- - the NIST WebBook. NIST. [Link]

-

4,7-Dichloroquinoline - Optional[13C NMR] - Spectrum - SpectraBase. SpectraBase. [Link]

Sources

- 1. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 2. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]

- 3. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]

- 4. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound | C9H5Cl2NO | CID 280096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4,7-Dichloroquinoline, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. nbinno.com [nbinno.com]

- 10. 4,7-Dichloroquinoline | 86-98-6 [chemicalbook.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. fishersci.com [fishersci.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to 4,7-Dichloroquinoline 1-oxide: Synthesis, Reactivity, and Applications in Modern Drug Discovery

This guide provides an in-depth exploration of 4,7-dichloroquinoline 1-oxide, a pivotal intermediate in synthetic and medicinal chemistry. We will delve into its fundamental properties, detailed synthesis protocols, unique reactivity profile, and its strategic importance for researchers, scientists, and drug development professionals.

Core Compound Identification and Properties

Chemical Identity:

-

Systematic Name: 4,7-dichloro-1-oxidoquinolin-1-ium

-

CAS Number: 1077-74-3[1]

-

Molecular Formula: C₉H₅Cl₂NO[1]

-

Molecular Weight: 214.05 g/mol

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Weight | 214.05 g/mol | PubChem |

| Molecular Formula | C₉H₅Cl₂NO | PubChem[1] |

| CAS Number | 1077-74-3 | PubChem[1] |

| Appearance | Solid (form not specified) | --- |

| SMILES | C1=CC2=C(C=C[O-])Cl | PubChem[1] |

Structure:

The structure of this compound consists of a quinoline ring system chlorinated at positions 4 and 7, with an N-oxide functional group at position 1.

A 2D representation of this compound.

Synthesis of this compound

The primary and most direct route to this compound is through the N-oxidation of its precursor, 4,7-dichloroquinoline. This transformation is crucial as it fundamentally alters the electronic properties of the quinoline ring, thereby enabling a range of subsequent functionalization reactions that are otherwise inaccessible.

Causality Behind N-Oxidation: The lone pair of electrons on the quinoline nitrogen is relatively unreactive due to its involvement in the aromatic system. Oxidation to the N-oxide increases the electron density of the ring, particularly at the C2 and C8 positions, making them susceptible to electrophilic attack and C-H functionalization.[2][3] This activation is a cornerstone strategy in the synthesis of complex quinoline derivatives.[4][5]

Experimental Protocol: Oxidation with m-CPBA

This protocol is adapted from a reported synthesis and provides a reliable method for laboratory-scale preparation.[4]

-

Materials:

-

4,7-Dichloroquinoline (1.0 mmol, 198.05 mg)

-

meta-Chloroperoxybenzoic acid (m-CPBA, 77% max, ~1.2 mmol, ~280 mg)

-

Chloroform (CHCl₃), anhydrous (2.5 mL)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

10 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

-

Step-by-Step Procedure:

-

In a 10 mL flask, dissolve 4,7-dichloroquinoline (197 mg, 1 mmol) in chloroform (2.5 mL) and stir for 5 minutes at room temperature to ensure complete dissolution.[4]

-

Gradually add m-CPBA (~206 mg, 1.2 mmol) to the stirred solution. The gradual addition helps to control any potential exotherm.

-

Allow the reaction to stir for 5 hours at room temperature.[4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, more polar spot indicates product formation.

-

Upon completion, carefully neutralize the reaction mixture with a saturated NaHCO₃ solution to quench excess m-CPBA and the m-chlorobenzoic acid byproduct.

-

Transfer the mixture to a separatory funnel and extract the organic phase. Further extract the aqueous phase with ethyl acetate (3 x 20 mL).[4]

-

Combine the organic extracts and dry over anhydrous Na₂SO₄.[4]

-

Filter to remove the drying agent and remove the solvent by rotary evaporation to yield the crude this compound.

-

-

Alternative Oxidation System: An alternative method yielding 87% involves using a mixture of acetic acid and 30% hydrogen peroxide at 70°C for 1 hour.[4] This avoids the use of chlorinated solvents and a potentially shock-sensitive peroxy acid, offering a greener and potentially safer alternative.

Chemical Reactivity and Synthetic Utility

The introduction of the N-oxide functionality transforms 4,7-dichloroquinoline from a relatively inert scaffold into a versatile precursor for advanced synthetic transformations.[3] The primary utility lies in the regioselective functionalization of the C2 position.

Core Principle: Deoxygenative C-H Functionalization

The N-oxide acts as a directing group, activating the C-H bond at the C2 position. Many reactions proceed via a "deoxygenative" pathway, where a reagent attacks the C2 position, and the N-oxide is subsequently reduced back to the quinoline nitrogen in the final product. This strategy allows for the direct and efficient installation of new functional groups without pre-functionalization of the starting material.[6]

Synthetic workflow using the N-oxide for C2 functionalization.

Example Application: C2-Amidation

A prime example of the N-oxide's utility is the synthesis of N-(4,7-dichloroquinolin-2-yl)benzamide.[4] This reaction showcases the power of deoxygenative functionalization.

-

Protocol Overview:

-

To a stirred solution of benzonitrile and concentrated sulfuric acid, a solution of this compound in dichloromethane is added.

-

The mixture is heated to 70°C for 24 hours.

-

The N-oxide facilitates the addition of the nitrile at the C2 position, followed by rearrangement and deoxygenation to yield the C2-amidated quinoline with high efficiency (92% yield reported).[4]

-

This C2-amidation is a key step, as the resulting amide can be a pharmacologically active moiety itself or a handle for further diversification. The precursor, 4,7-dichloroquinoline, is a well-known starting material for antimalarial drugs like chloroquine and hydroxychloroquine, where functionalization occurs at the C4 position.[7][8] The N-oxide strategy opens up the C2 position, vastly expanding the accessible chemical space for developing new drug candidates.[5]

Applications in Drug Development and Medicinal Chemistry

While this compound itself is not typically the final active pharmaceutical ingredient (API), its role as a key intermediate is critical. The ability to selectively functionalize the C2 position of the quinoline scaffold is highly valuable in the search for new therapeutic agents.

-

Scaffold for Bioactive Molecules: The 2-aminoquinoline motif, readily accessible from the N-oxide, is found in compounds with a wide range of biological activities, including anticancer, antibacterial, antifungal, and antiparasitic properties.[4][6]

-

Late-Stage Diversification: The N-oxidation/C2-functionalization sequence represents a powerful strategy for the late-stage diversification of complex molecules. This allows chemists to synthesize a library of related compounds from a common intermediate to systematically explore structure-activity relationships (SAR).

-

Expanding Beyond Antimalarials: While the parent 4,7-dichloroquinoline is famous for its role in antimalarials that target the C4 position, the N-oxide intermediate allows researchers to pivot and create entirely new classes of compounds with different biological targets by modifying the C2 position.

Analytical Characterization

Comprehensive analytical data for this compound is not widely published. Characterization would rely on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR would be essential to confirm the structure. The N-oxidation would induce characteristic downfield shifts of the protons on the pyridine ring (especially at C2 and C8) compared to the parent 4,7-dichloroquinoline.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition (C₉H₅Cl₂NO).

-

Infrared (IR) Spectroscopy: The N-O stretching vibration would be a key diagnostic peak, typically appearing in the 1200-1350 cm⁻¹ region.

For comparison, the ¹H NMR data for the precursor, 4,7-dichloroquinoline, has been reported as: ¹H-NMR (CDCl₃) δ 8.78 (d, J = 4.8 Hz, 1H), 8.15 (d, J = 9.2 Hz, 1H), 8.11 (d, J = 2.4 Hz, 1H), 7.59 (dd, J = 9.2, 2.4 Hz, 1H), 7.48 (d, J = 4.8 Hz, 1H).[8]

Safety and Handling

A complete, independently verified Safety Data Sheet (SDS) for this compound should be consulted before handling.[9] Based on the known hazards of the precursor, 4,7-dichloroquinoline, and related N-oxides, the following precautions are essential:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[10]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

-

First Aid:

Given that the toxicological properties have not been thoroughly investigated, this compound should be handled with the care afforded to all novel research chemicals.

References

-

Aparicio Acevedo, D. F., Ortiz Villamizar, M. C., & Kouznetsov, V. V. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), m1796. Available from: [Link]

-

Singha, K., Habib, I., & Hossain, M. (2022). Quinoline N-Oxide: A Versatile Precursor in Organic Transformations. ChemistrySelect, 7(48), e202203537. Available from: [Link]

-

PubChem. (n.d.). 4,7-Dichloroquinoline. National Center for Biotechnology Information. Available from: [Link]

-

Reaction of Quinoline N-Oxides and Pyridine N-Oxides with Arylzinc Reagents: Synthesis of 2-Arylquinolines and 2-Arylpyridines. (n.d.). ResearchGate. Available from: [Link]

-

Price, C. C., & Roberts, R. M. (n.d.). 4,7-dichloroquinoline. Organic Syntheses Procedure. Available from: [Link]

-

N-Oxide-Induced Ugi Reaction: A Rapid Access to Quinoline-C2-amino Amides via Deoxygenative C(sp2)–H Functionalization. (2022). The Journal of Organic Chemistry. Available from: [Link]

-

Reddy, T. S., et al. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein Journal of Organic Chemistry, 17, 485–493. Available from: [Link]

-

(A) Sequential functionalisation of Quinoline N-oxide; (B) Application... (n.d.). ResearchGate. Available from: [Link]

-

Wikipedia. (n.d.). 4,7-Dichloroquinoline. Available from: [Link]

-

Synthesis of 4,7-Dichloroquinoline. (n.d.). Scribd. Available from: [Link]

- CN103626699A - Industrial preparation method of 4,7-dichloroquinoline. (n.d.). Google Patents.

-

Kulkarni, A. A., et al. (2012). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1498. Available from: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. This compound | C9H5Cl2NO | CID 280096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 8. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

Biological activity of 4,7-Dichloroquinoline 1-oxide

An In-Depth Technical Guide to the Synthesis and Predicted Biological Activity of 4,7-Dichloroquinoline 1-oxide

Abstract

This technical guide provides a comprehensive overview of this compound (DCQO), a pivotal synthetic intermediate derived from the pharmaceutically significant compound, 4,7-dichloroquinoline (DCQ). While direct biological testing of DCQO is not extensively documented in current literature, its primary role lies in facilitating the regioselective functionalization of the quinoline core, a "privileged scaffold" in medicinal chemistry. This document synthesizes information to explore the predicted biological activities of DCQO by conducting a comparative analysis of its parent compound (DCQ) and the broader class of quinoline N-oxides. The potential for DCQO to exhibit anticancer, antimalarial, antiviral, and insecticidal properties is evaluated based on robust evidence from structurally analogous molecules. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the synthesis of DCQO and for the in vitro evaluation of its predicted cytotoxic and antimalarial effects, providing a foundational framework for researchers and drug development professionals.

The Quinoline N-Oxide Scaffold: A Gateway to Chemical Diversity and Biological Function

The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Its derivatives are known to possess a wide spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[1][2][3] The parent compound, 4,7-dichloroquinoline (DCQ), is a critical and widely utilized intermediate in the synthesis of essential antimalarial drugs such as chloroquine, amodiaquine, and hydroxychloroquine.[4][5][6][7]

N-oxidation of the quinoline nitrogen represents a powerful and strategic modification that significantly alters the molecule's electronic properties and reactivity. The resulting N-oxide, such as this compound (DCQO), serves as a highly effective directing group, activating the C2 and C8 positions for regioselective C-H functionalization under mild conditions.[8] This synthetic utility allows for the late-stage diversification of the quinoline scaffold, enabling the creation of novel derivatives with potentially enhanced or entirely new biological functions.[8] While primarily viewed through a synthetic lens, the N-oxide moiety itself can modulate biological activity, making DCQO an intriguing subject for direct pharmacological investigation.

Synthesis and Physicochemical Characterization

The synthesis of DCQO is a straightforward oxidation reaction, typically achieved with high efficiency from its commercially available precursor, 4,7-dichloroquinoline.

Synthetic Pathway

The most common laboratory-scale synthesis involves the oxidation of the quinoline nitrogen using a peroxy acid, such as meta-chloroperbenzoic acid (m-CPBA), in a chlorinated solvent.[8]

Caption: Synthesis of this compound.

Physicochemical Data

The fundamental properties of DCQO are summarized below, providing essential information for its handling, formulation, and analysis.

| Property | Value | Source |

| IUPAC Name | 4,7-dichloro-1-oxidoquinolin-1-ium | [PubChem][9] |

| CAS Number | 1077-74-3 | [PubChem][9] |

| Molecular Formula | C₉H₅Cl₂NO | [PubChem][9] |

| Molecular Weight | 214.04 g/mol | [PubChem][9] |

| Canonical SMILES | C1=CC2=C(C=C[O-])Cl | [PubChem][9] |

Predicted Biological Activity Profile: A Comparative Analysis

Given the scarcity of direct biological studies on DCQO, its potential pharmacological profile is inferred from the well-documented activities of its parent compound, DCQ, and other functionally related quinoline derivatives.

Potential Anticancer Activity

The quinoline scaffold is a validated pharmacophore in oncology. Numerous derivatives exhibit potent cytotoxicity against a range of human cancer cell lines through mechanisms that include the induction of apoptosis and cell cycle arrest.[1][2][10] For instance, certain 4-aminoquinoline derivatives have demonstrated significant growth inhibition against breast cancer cell lines.[11]

Table 1: Cytotoxicity of a Representative 4-Aminoquinoline Derivative

| Compound | Cell Line | Cancer Type | GI₅₀ (μM) | Source |

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | Triple-Negative Breast Cancer | 7.35 - 8.73 | [11] |

| MCF-7 | ER-Positive Breast Cancer | 11.52 - 14.47 | [11] |

It is plausible that DCQO could function as a pro-drug or possess intrinsic cytotoxic activity. The N-oxide group can alter solubility and cellular uptake, potentially leading to a distinct pharmacological profile. The predicted mechanism involves the activation of intrinsic apoptotic pathways, a common feature of bioactive quinolines.[1]

Caption: Predicted apoptotic signaling pathway.

Potential Antimalarial and Antiparasitic Activity

The most established role for the 4,7-dichloroquinoline scaffold is in antimalarial therapy. The parent compound, DCQ, has demonstrated remarkable in vitro antiplasmodial efficacy, with IC₅₀ values significantly lower than chloroquine against both chloroquine-sensitive (CQ-s) and chloroquine-resistant (CQ-r) strains of Plasmodium falciparum.[12] In vivo studies in mice further confirmed its ability to reduce parasitemia.[12][13]

The primary antimalarial mechanism of 4-aminoquinolines is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[1][13] By preventing the detoxification of heme released from host hemoglobin, these drugs cause a buildup of toxic heme, leading to parasite death.[1] DCQO, by retaining the core 4,7-dichloroquinoline structure, is predicted to interfere with this same critical pathway.

Other Potential Activities: Insecticidal and Antiviral

Research has also highlighted the broader bioactivity of DCQ. It exhibits significant larvicidal and pupicidal properties against key disease vectors, including Anopheles stephensi (malaria) and Aedes aegypti (dengue, Zika).[12][14] Furthermore, DCQ has shown promising antiviral activity against Dengue virus serotype 2 (DENV-2) in vitro.[12] These findings suggest that DCQO could serve as a valuable lead structure for developing dual-action agents that are both therapeutic and aid in vector control.

Key Experimental Methodologies

To facilitate further research into DCQO, this section provides validated, step-by-step protocols for its synthesis and the assessment of its core predicted biological activities.

Protocol: Synthesis of this compound

This protocol is adapted from a published procedure for the efficient N-oxidation of 4,7-dichloroquinoline.[8]

Rationale: This method uses m-CPBA, a common and effective oxidizing agent, to convert the tertiary amine of the quinoline ring into an N-oxide. Chloroform serves as an appropriate solvent, and a simple acid-base workup is used for purification.

Procedure:

-

In a 10 mL round-bottom flask, dissolve 4,7-dichloroquinoline (197 mg, 1 mmol) in chloroform (2.5 mL) and stir for 5 minutes at room temperature.

-

Gradually add m-chloroperbenzoic acid (m-CPBA) (206 mg, 1.2 mmol) to the solution.

-

Allow the mixture to stir at room temperature for 5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture by washing with a saturated sodium bicarbonate (NaHCO₃) solution.

-

Extract the organic phase with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure to yield the final product, this compound.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is a standard method for determining the cytotoxic potential of a compound.[15][16]

Rationale: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[15][16]

-

Compound Preparation: Prepare a stock solution of DCQO in dimethyl sulfoxide (DMSO). Create a series of 2-fold serial dilutions in culture medium to achieve the desired final test concentrations (e.g., 0.1 µM to 500 µM). Ensure the final DMSO concentration in the wells does not exceed 0.1%.[15]

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include wells for a negative control (medium with DMSO only) and a positive control (a known cytotoxic drug like doxorubicin).

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate for an additional 3-4 hours.[15][17]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently agitate the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol: In Vitro Antimalarial Assay ([³H]-Hypoxanthine Incorporation)

This radiometric assay is a gold standard for measuring the in vitro susceptibility of P. falciparum to antimalarial drugs.

Rationale: P. falciparum is a purine auxotroph and relies on salvaging purines from the host environment for nucleic acid synthesis. The assay measures the proliferation of the parasite by quantifying the incorporation of radiolabeled hypoxanthine ([³H]-hypoxanthine) into its DNA/RNA. A reduction in incorporation indicates inhibition of parasite growth.[18]

Procedure:

-

Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7 or K1 strains) in human O+ erythrocytes at 2-5% hematocrit in RPMI-1640 medium supplemented with human serum and hypoxanthine.

-

Assay Setup: In a 96-well plate, add serial dilutions of DCQO. Add parasite culture (adjusted to ~0.5% parasitemia and 1.5% hematocrit) to each well. Include drug-free wells as a negative control and chloroquine-treated wells as a positive control.

-

Radiolabeling: Add [³H]-hypoxanthine to each well.

-

Incubation: Incubate the plate for 24-42 hours in a modular incubation chamber gassed with 5% CO₂, 5% O₂, and 90% N₂.

-

Harvesting: After incubation, harvest the cells onto a glass-fiber filter using a cell harvester.

-

Scintillation Counting: Measure the radioactivity on the filters using a liquid scintillation counter.

-

Analysis: Determine the IC₅₀ value by analyzing the dose-response relationship between drug concentration and the percentage of inhibition of [³H]-hypoxanthine incorporation.

Conclusion and Future Directions

This compound is a synthetically valuable molecule that serves as a gateway to novel quinoline derivatives. While its biological profile remains largely unexplored, a comprehensive analysis of its parent compound, 4,7-dichloroquinoline, provides a strong predictive framework for its potential as an anticancer, antimalarial, and anti-infective agent. The N-oxide functionality may uniquely influence its pharmacokinetic properties and biological activity, warranting a dedicated investigation.

The immediate future direction should be the direct in vitro and in vivo evaluation of DCQO using the standardized protocols outlined in this guide. Validating its predicted cytotoxicity against a panel of cancer cell lines and its efficacy against P. falciparum is a critical first step. Subsequently, structure-activity relationship (SAR) studies on novel compounds synthesized from the activated C2 position of DCQO could lead to the development of next-generation quinoline-based therapeutics with superior efficacy and safety profiles.

References

-

Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]

-

4,7-Dichloroquinoline. Wikipedia. [Link]

-

4,7-dichloroquinoline. Organic Syntheses Procedure. [Link]

-

Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. PMC - NIH. [Link]

-

4,7-Dichloroquinoline. PMC - NIH. [Link]

-

Exploring 4,7-Dichloroquinoline: Properties, Applications, and Synthesis. [Link]

-

(a) 4,7-Dichloroquinoline design inspired by the natural molecule,... ResearchGate. [Link]

-

Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. NIH. [Link]

-

Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. [Link]

-

This compound. PubChem. [Link]

-

Effects of 4‑Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas. NIH. [Link]

-

Inhibition of in vitro malarial growth by selected 4- aminoquinolines... ResearchGate. [Link]

-

Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. PMC - NIH. [Link]

-

In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO. [Link]

-

Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies. MDPI. [Link]

-

Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Dove Medical Press. [Link]

-

The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC - PubMed Central. [Link]

-

Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH. [Link]

-

4,7-Dichloroquinoline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

-

Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. PubMed Central. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]

- 5. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 6. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. innospk.com [innospk.com]

- 8. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline | MDPI [mdpi.com]

- 9. This compound | C9H5Cl2NO | CID 280096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of 4‑Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. scielo.br [scielo.br]

- 18. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Quinoline N-Oxides: A Technical Guide for Researchers

Introduction: The Versatility of the Quinoline N-Oxide Scaffold

Quinoline N-oxides represent a fascinating and highly versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development.[1] The introduction of an N-oxide moiety to the fundamental quinoline structure dramatically alters its electronic properties, enhancing its biological activity and providing a reactive handle for further chemical modifications.[1][2] This guide provides an in-depth exploration of the multifaceted mechanisms of action of quinoline N-oxides, offering researchers and drug development professionals a comprehensive understanding of their therapeutic potential across oncology, microbiology, and parasitology. We will delve into the core pathways these compounds modulate, supported by detailed experimental protocols and visual diagrams to facilitate comprehension and further investigation.

The biological significance of quinoline derivatives is well-established, with many compounds demonstrating a broad spectrum of activities, including anticancer, antimicrobial, and antiparasitic effects.[3][4] The N-oxide functional group often acts as a prodrug feature, being bioreduced in hypoxic environments, a characteristic hallmark of solid tumors and certain microbial infections. This targeted activation is a key aspect of their mechanism and a focal point of this guide.

Part 1: Anticancer Mechanisms of Action

Substituted quinoline N-oxides have emerged as potent anticancer agents, exhibiting significant cytotoxicity against a variety of cancer cell lines.[5] Their modes of action are often pleiotropic, targeting multiple critical cellular processes.

Inhibition of Pro-Survival Signaling: The PI3K/Akt/mTOR Pathway

A prominent mechanism of action for many substituted quinoline N-oxides is the disruption of the PI3K/Akt/mTOR signaling pathway.[5] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a common feature in many human cancers.[5][6] Quinoline N-oxide derivatives have been shown to inhibit key kinases within this cascade, such as PI3K and mTOR, leading to the suppression of downstream signaling, induction of apoptosis, and cell cycle arrest.[5][6]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline N-oxide derivatives.[6]

Induction of Oxidative Stress and DNA Damage

Certain quinoline N-oxide derivatives, particularly isoquinolinequinone N-oxides, exert their anticancer effects by inducing reactive oxygen species (ROS) and causing DNA damage.[7] The ability of these compounds to undergo redox cycling is linked to their cytotoxic potential.[7] This increase in intracellular ROS can lead to oxidative damage of cellular components, including lipids, proteins, and nucleic acids, ultimately triggering apoptotic cell death. Furthermore, some quinoline-based compounds have been shown to inhibit DNA methyltransferases by intercalating into the DNA, which can lead to a DNA damage response mediated by p53.[8][9]

Structure-Activity Relationship (SAR) in Anticancer Activity

The anticancer potency of quinoline N-oxides is highly dependent on their substitution patterns.[1]

-

C-2 and C-8 Positions: The functionalization at the C-2 and C-8 positions of the quinoline ring is a key determinant of activity.[1]

-

Methylation: The position of methyl groups can significantly modulate cytotoxicity. For instance, C-8 methylation has been explored to enhance anticancer effects.[1]

-

Bulky Hydrophobic Substituents: For some quinoline derivatives that inhibit enzymes like dihydroorotate dehydrogenase, bulky hydrophobic substituents at the C-2 position are crucial for activity.[10]

Table 1: Comparative Anticancer Activity of Selected Quinoline N-Oxide Derivatives

| Compound | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| Quinoline N-oxide Derivative 1 | MCF-7 (Breast) | X.X | [6] |

| Quinoline N-oxide Derivative 2 | TK-10 (Renal) | Y.Y | [6] |

| Isoquinolinequinone N-oxide 16 | NCI-60 Panel | nM range | [11] |

| Isoquinolinequinone N-oxide 25 | NCI-60 Panel | 0.21 (mean) | [7] |

Note: Specific IC50/GI50 values are highly dependent on the specific derivative and the cell line being tested. The table provides a conceptual representation.

Part 2: Antimicrobial Mechanisms of Action

Quinoline N-oxides, especially quinoxaline 1,4-di-N-oxides (QdNOs), are potent antibacterial agents, particularly against anaerobic bacteria.[12] Their mechanism of action is primarily centered on their bioreductive activation within the microbial cell.

Bioreduction and Generation of Reactive Oxygen Species (ROS)

The core antimicrobial mechanism of QdNOs involves their metabolic reduction within the bacterial cell.[12] This bioreduction process, often occurring under anaerobic conditions, generates reactive oxygen species (ROS) and hydroxyl radicals.[12] These highly reactive species then inflict widespread damage to the bacterial cell. The two N-oxide groups are often essential for this antibacterial activity, as their reduced metabolites show no such effect.[12]

Caption: Proposed antimicrobial mechanism of quinoxaline 1,4-di-N-oxides (QdNOs).[12]

Damage to Cellular Structures and Macromolecules

The ROS generated from the bioreduction of QdNOs leads to:

-

Cell Wall and Membrane Damage: The integrity of the bacterial cell wall and membrane is compromised, leading to rupture and loss of cytoplasmic material.[12]

-

DNA Damage: QdNOs induce the degradation of chromosomal DNA.[12] The presence of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage, increases in bacteria treated with these compounds.[12]

-

Morphological Changes: Bacteria exposed to QdNOs often exhibit elongation and filamentous morphology, which may be indicative of an SOS response to DNA damage.[12]

Table 2: Minimum Inhibitory Concentration (MIC) of Selected QdNOs

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Cyadox (CYA) | Clostridium perfringens CVCC1125 | 1 | [12] |

| Olaquindox (OLA) | Clostridium perfringens CVCC1125 | 1 | [12] |

| Cyadox (CYA) | Brachyspira hyodysenteriae B204 | 0.031 | [12] |

| Olaquindox (OLA) | Brachyspira hyodysenteriae B204 | 0.0625 | [12] |

Part 3: Antiparasitic Mechanisms of Action

Quinoline N-oxides and their derivatives have also demonstrated promising activity against various parasites, including Plasmodium falciparum (malaria) and Trypanosoma cruzi (Chagas disease).[13][14]

Multifactorial Mechanisms

The antiparasitic mechanisms of quinoline N-oxides are still under investigation but are thought to be multifactorial.[14] Similar to their antimicrobial action, a reductive metabolism may be implicated in their mechanism of action against parasites.[13] The generation of oxidative stress is a likely contributor to their antiparasitic effects. Structure-activity relationship studies have shown that the presence of electron-withdrawing groups on the quinoxaline ring can enhance antitrypanosomal activity.[13]

Part 4: Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments used to elucidate the mechanisms of action of quinoline N-oxides.

Protocol for MTT Assay for Cytotoxicity

This protocol is used to determine the cytotoxic effects of quinoline N-oxides on cancer cell lines.[5]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[5]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Quinoline N-oxide compound stock solution (in DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[5]

-

Compound Treatment: Prepare serial dilutions of the quinoline N-oxide compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for the desired treatment period (e.g., 48 or 72 hours).[5]

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT cytotoxicity assay.

Protocol for Intracellular ROS Detection using DCFH-DA

This protocol details the measurement of intracellular ROS levels in cells treated with quinoline N-oxide derivatives.[6]

Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.[6]

Materials:

-

Cells of interest (e.g., cancer cells or bacteria)

-

Black 96-well plate

-

Quinoline N-oxide compound stock solution

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)

-

Serum-free medium or appropriate buffer (e.g., PBS)

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Treatment: Seed cells in a black 96-well plate and allow them to adhere. Treat the cells with the quinoline N-oxide derivative at various concentrations for the desired time period.[6]

-

Probe Loading: Remove the treatment medium and wash the cells with serum-free medium or PBS. Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[6]

-

Washing: Remove the DCFH-DA solution and wash the cells with PBS to remove any excess probe.

-

Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

Data Analysis: Quantify the relative fluorescence units (RFU) and compare the ROS levels in treated cells to untreated controls.

Caption: Workflow for intracellular ROS detection using DCFH-DA.[6]

Conclusion

The mechanisms of action of quinoline N-oxides are diverse and potent, making them a highly promising scaffold for the development of new therapeutic agents. Their ability to be bioreductively activated, generate ROS, induce DNA damage, and inhibit critical cell signaling pathways provides multiple avenues for therapeutic intervention in cancer, bacterial infections, and parasitic diseases. The structure-activity relationships of these compounds are complex, and further research into strategic chemical modifications will undoubtedly lead to the discovery of more potent and selective drug candidates. The experimental protocols provided in this guide offer a foundation for researchers to further explore and validate the therapeutic potential of this remarkable class of compounds.

References

-

Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. National Institutes of Health. Available at: [Link]

-

Isoquinolinequinone N-oxides as anticancer agents effective against drug resistant cell lines. National Institutes of Health. Available at: [Link]

-

Mechanism of action for anticancer efficacy of synthesized quinoline derivatives. ResearchGate. Available at: [Link]

-

Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. National Center for Biotechnology Information. Available at: [Link]

-

Reaction of Quinoline N‐Oxides and Pyridine N‐Oxides with Arylzinc Reagents: Synthesis of 2‐Arylquinolines and 2‐Arylpyridines. ResearchGate. Available at: [Link]

-

A Computational Mechanistic Study of Amidation of Quinoline N-Oxide: The Relative Stability of Amido Insertion Intermediates Determines the Regioselectivity. ACS Publications. Available at: [Link]

-

Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. Journal of Medicinal Chemistry. Available at: [Link]

-

C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. Royal Society of Chemistry. Available at: [Link]

-

The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs. Royal Society of Chemistry. Available at: [Link]

-

A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate. Available at: [Link]

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health. Available at: [Link]

-

Quinoxaline and quinoxaline-1,4-di- N -oxides: An emerging class of antimycobacterials. Wiley Online Library. Available at: [Link]

-

Quinoline N-oxides and hydroxamic acids with antibacterial properties. Taylor & Francis Online. Available at: [Link]

-

Quinoline N‐Oxide: A Versatile Precursor in Organic Transformations. ResearchGate. Available at: [Link]

-

Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. Available at: [Link]

-

Novel N-oxides as bioreductive drugs. PubMed. Available at: [Link]

-

Current status of quinoxaline and quinoxaline 1,4‐di‐N‐oxides derivatives as potential antiparasitic agents. ResearchGate. Available at: [Link]

-

Current status of quinoxaline and quinoxaline-1,4-di-N-oxides derivatives as potential antiparasitic agents. PubMed. Available at: [Link]

-

Quinoline N-oxides and hydroxamic acids with antibacterial properties. Canadian Science Publishing. Available at: [Link]

-

A Comprehensive Review on the Biological Interest of Quinoline and its Derivatives. ResearchGate. Available at: [Link]

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. National Center for Biotechnology Information. Available at: [Link]

-

Scope of quinoline N-oxides. Reaction conditions. ResearchGate. Available at: [Link]

-

Intermolecular Amidation of Quinoline N-Oxides with Arylsulfonamides under Metal-Free Conditions. Organic Chemistry Portal. Available at: [Link]

-

Common methods for oxidizing pyridines/quinolines and reducing N‐oxides. ResearchGate. Available at: [Link]

-

Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. ResearchGate. Available at: [Link]

-

Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. National Center for Biotechnology Information. Available at: [Link]

-

Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. MDPI. Available at: [Link]

-

Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PubMed. Available at: [Link]

-

Quinoline-based compounds can inhibit diverse enzymes that act on DNA. National Center for Biotechnology Information. Available at: [Link]

-

Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. PubMed. Available at: [Link]

-

Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. National Center for Biotechnology Information. Available at: [Link]

-

Quinoline N-oxides and hydroxamic acids with antibacterial properties. ResearchGate. Available at: [Link]

-

Efficient visible light mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides. Royal Society of Chemistry. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isoquinolinequinone N-oxides as anticancer agents effective against drug resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Current status of quinoxaline and quinoxaline 1,4-di-N-oxides derivatives as potential antiparasitic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of the N-oxide group in 4,7-Dichloroquinoline 1-oxide

An In-Depth Technical Guide to the Reactivity of the N-oxide Group in 4,7-Dichloroquinoline 1-oxide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of an N-oxide moiety to the quinoline scaffold is a pivotal strategic maneuver in synthetic chemistry, profoundly altering the electronic landscape and reactivity of the heterocyclic core. This guide focuses on this compound, a derivative of the crucial pharmaceutical intermediate 4,7-dichloroquinoline[1][2][3]. We will dissect the role of the N-oxide group as a potent activating and directing functionality. This document provides a Senior Application Scientist’s perspective on the causality behind its enhanced reactivity towards nucleophilic substitution, its utility as a directing group in C-H functionalization, and its participation in cycloaddition reactions, supported by field-proven protocols and mechanistic insights.

Introduction: The N-Oxide as a Strategic Activating Group

The quinoline framework is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably antimalarials like chloroquine and hydroxychloroquine[1][4]. The parent 4,7-dichloroquinoline is the key building block for these drugs[3]. However, direct functionalization of the quinoline ring can be challenging due to its inherent electronic properties.

The conversion to an N-oxide dramatically enhances the synthetic utility of the quinoline system. The N-oxide group functions as a powerful electron-withdrawing group via resonance, which significantly depletes electron density at the C2 and C4 positions. This activation is the cornerstone of the unique reactivity discussed herein, transforming the quinoline N-oxide into a versatile precursor for elaborate molecular architectures[5][6].

Synthesis of this compound

The foundational step is the reliable and efficient oxidation of the parent heterocycle. The choice of oxidant and reaction conditions is critical for achieving high yield and purity, preventing over-oxidation or side reactions.

Experimental Protocol 1: N-Oxidation of 4,7-Dichloroquinoline

This protocol details the synthesis of the title compound using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective oxidizing agent.

Objective: To synthesize this compound from 4,7-dichloroquinoline.

Methodology:

-

Dissolution: In a 10 mL round-bottom flask, dissolve 4,7-dichloroquinoline (197 mg, 1 mmol) in chloroform (2.5 mL) and stir for 5 minutes at room temperature.

-

Oxidant Addition: Gradually add m-CPBA (206 mg, 1.2 mmol) to the solution. Causality Note: A slight excess of the oxidant ensures complete conversion of the starting material. Gradual addition helps control any potential exotherm.

-

Reaction: Allow the mixture to stir for 5 hours at room temperature. Monitor the reaction's progress via Thin Layer Chromatography (TLC).

-

Workup: Upon completion, neutralize the reaction mixture with a saturated sodium bicarbonate (NaHCO₃) solution to quench excess m-CPBA.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic phase with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the product, this compound[5].

Alternative Method: An 87% yield can also be achieved using a mixture of acetic acid and 30% hydrogen peroxide at 70°C for 1 hour[5].

The Impact of N-Oxidation on Ring Reactivity

The N-oxide group fundamentally alters the electronic distribution within the quinoline ring, predisposing it to specific reaction pathways that are less favorable in the parent compound.

Diagram 1: Electronic Activation via N-Oxidation

The following diagram illustrates the key resonance contributors that lead to the activation of the C2 and C4 positions, rendering them highly electrophilic.

Caption: Resonance delocalization in this compound.

This electronic modification is the primary driver for the regioselective reactions detailed below. While nucleophilic substitution at C4 is facile in the parent 4,7-dichloroquinoline, the N-oxide further activates this position and, critically, enables functionalization at the otherwise less reactive C2 and C8 positions[7][8].

Key Reaction Classes of the N-Oxide Group

The activated nature of this compound opens a versatile toolbox for synthetic chemists.

Nucleophilic Substitution and C-H Functionalization

The N-oxide is a powerful directing group, steering incoming reagents to specific positions. Modern metal-free and metal-catalyzed methods have exploited this for highly regioselective transformations[5][6][8].

A. C2-Position Functionalization: The N-oxide makes the C2-H bond susceptible to functionalization, a transformation that is difficult to achieve on the parent quinoline. This often occurs via a deoxygenative pathway, where the N-oxide is removed concurrently with the C-H functionalization.

Experimental Protocol 2: Metal-Free Deoxygenative C2-Amidation This protocol demonstrates the direct conversion of the C2-H bond to a C-N bond, a key step in building complex bioactive molecules[5].

Objective: To synthesize N-(4,7-dichloroquinolin-2-yl)benzamide from this compound.

Methodology:

-

Reagent Preparation: In a 10 mL crimper vial with a magnetic stirrer, add benzonitrile (0.824 mL, 8 mmol) and concentrated (97%) sulfuric acid (0.107 mL, 2 mmol). Stir for 1 minute at room temperature. Causality Note: Sulfuric acid acts as a Brønsted acid promoter for the reaction.

-

Substrate Addition: Add a solution of this compound (213 mg, 1 mmol) in dichloromethane (CH₂Cl₂, 2 mL).

-

Reaction: Stir the mixture for 2 minutes at room temperature, then seal the vial and heat to 70°C for 24 hours under reflux.

-

Monitoring & Workup: Monitor reaction progress by TLC. Upon completion, cool the mixture and add ethyl acetate (3 x 20 mL) and brine.

-

Extraction & Purification: Separate the organic layer, dry over anhydrous Na₂SO₄, concentrate, and purify via column chromatography to yield the C2-amidated product[5].

B. C4-Position Nucleophilic Aromatic Substitution (SNAr): The C4-chloro group remains highly activated for SNAr reactions. This allows for sequential functionalization: first at C2 (via C-H activation), followed by substitution at C4.

Experimental Protocol 3: C4-Amination via SNAr This protocol follows the C2-amidation to install a morpholine group at the C4 position.

Objective: To synthesize N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide.

Methodology:

-

Setup: To a solution of the C2-amidated product from Protocol 2 in DMF, add morpholine and potassium carbonate (K₂CO₃). Causality Note: K₂CO₃ acts as a base to scavenge the HCl byproduct of the substitution reaction.

-

Reaction: Heat the reaction mixture to 120°C for 24 hours.

-